3-Fluoro-5-isopropylphenol
Description
Contextual Significance of Substituted Phenolic Compounds in Organic Chemistry and Materials Science
Substituted phenols are a class of organic compounds characterized by a hydroxyl group attached to an aromatic ring that also bears other functional groups. wisdomlib.orgwikipedia.org These compounds are of paramount importance in both organic chemistry and materials science, serving as versatile building blocks and key intermediates in the synthesis of more complex molecules. wisdomlib.orgchemicalbook.com Their reactivity is largely governed by the hydroxyl group, which makes the aromatic ring highly susceptible to electrophilic substitution reactions. wikipedia.orgbritannica.com This reactivity allows for the introduction of various functional groups, leading to a diverse array of phenolic derivatives with tailored properties. solubilityofthings.com
In organic synthesis, substituted phenols are crucial starting materials for a wide range of products, including pharmaceuticals, agrochemicals, and dyes. wisdomlib.orgresearchgate.net The hydroxyl group can be readily converted into other functionalities, such as ethers and esters, further expanding their synthetic utility. wikipedia.orgchemicalbook.com In materials science, phenolic compounds are fundamental to the production of polymers and resins. chemicalbook.com For instance, the condensation of phenols with aldehydes leads to the formation of phenolic resins, such as Bakelite, which exhibit excellent thermal stability and chemical resistance. wikipedia.orgnumberanalytics.com The ability of the phenolic structure to undergo oxidative coupling reactions is also exploited in creating high-performance materials. chemicalbook.com
Academic Relevance of Fluorine and Isopropyl Moieties in Aromatic Systems
The introduction of fluorine and isopropyl groups into aromatic systems significantly influences their physicochemical properties, a subject of considerable academic interest. numberanalytics.comchemneo.com
Fluorine Moiety: Fluorine is the most electronegative element, and its incorporation into an aromatic ring has profound electronic effects. numberanalytics.com It generally acts as an electron-withdrawing group through induction, which can decrease the basicity of nearby functional groups and influence the reactivity of the aromatic ring. researchgate.net The presence of fluorine can enhance metabolic stability in drug molecules by blocking sites susceptible to oxidative metabolism. nih.govencyclopedia.pub This property is of great interest in medicinal chemistry for improving the pharmacokinetic profiles of drug candidates. nih.govwikipedia.org Furthermore, the carbon-fluorine bond is exceptionally strong, contributing to the thermal and chemical stability of fluorinated compounds, a desirable trait in materials science for creating robust polymers and liquid crystals. researchgate.netnumberanalytics.com
Isopropyl Moiety: The isopropyl group, an alkyl substituent, is generally considered an electron-donating group through induction. numberanalytics.com This electron-donating nature increases the electron density of the aromatic ring, making it more reactive towards electrophilic aromatic substitution. numberanalytics.com In synthetic chemistry, isopropyl groups can be introduced into aromatic rings via reactions like Friedel-Crafts alkylation. chemneo.com The steric bulk of the isopropyl group can also play a crucial role in directing the regioselectivity of reactions and influencing the conformational preferences of molecules. scispace.comresearchgate.net In materials science, the incorporation of bulky alkyl groups like isopropyl can affect the packing and intermolecular interactions of molecules, thereby influencing the properties of the resulting materials. researchgate.net
Strategic Importance and Research Gaps Pertaining to 3-Fluoro-5-isopropylphenol
The specific substitution pattern of this compound, with a fluorine atom and an isopropyl group at the meta positions relative to the hydroxyl group, presents a unique combination of electronic and steric properties. This strategic arrangement makes it a valuable subject for academic investigation. The interplay between the electron-withdrawing fluorine and the electron-donating isopropyl group can lead to interesting and potentially useful chemical reactivity and biological activity.
However, a review of the current scientific literature reveals significant research gaps concerning this compound. While data on its basic chemical properties and commercial availability exists, in-depth studies on its synthesis, reactivity, and potential applications are sparse. bldpharm.com Most of the available information is found in chemical supplier catalogs and patent literature, with limited peer-reviewed research articles dedicated specifically to this compound. bldpharm.comgoogle.com
Further research is needed to fully elucidate the following:
Detailed Synthetic Methodologies: While related compounds have established synthetic routes, optimized and scalable methods for the preparation of this compound are not extensively documented. Research into efficient synthetic pathways would be highly beneficial.
Reactivity Studies: A thorough investigation of its reactivity in various organic transformations would provide valuable insights for synthetic chemists. Understanding how the fluorine and isopropyl groups cooperatively or competitively influence reaction outcomes is a key area for exploration.
Potential Applications: While substituted phenols, in general, have numerous applications, the specific potential of this compound in areas like medicinal chemistry, agrochemicals, or materials science remains largely unexplored. For instance, its potential as a precursor for novel bioactive molecules or as a monomer for specialty polymers has yet to be systematically investigated.
Spectroscopic and Physicochemical Characterization: Comprehensive spectroscopic data (NMR, IR, MS) and detailed physicochemical property measurements are essential for its full characterization and for facilitating its use in various research and development endeavors. Although some basic data is available, a more in-depth analysis would be valuable. bldpharm.com
The table below provides a summary of the available chemical data for this compound and related isomers for comparison.
| Property | This compound | 2-Fluoro-3-isopropylphenol | 5-Fluoro-2-isopropylphenol | 3-Isopropylphenol (B134271) |
| CAS Number | 1243396-26-0 bldpharm.com | 1243280-44-5 nih.gov | 1243386-42-6 chemsrc.com | 618-45-1 cymitquimica.com |
| Molecular Formula | C₉H₁₁FO | C₉H₁₁FO nih.gov | C₉H₁₁FO chemsrc.com | C₉H₁₂O cymitquimica.com |
| Molecular Weight | 154.18 g/mol | 154.18 g/mol nih.gov | 154.18 g/mol chemsrc.com | 136.19 g/mol chemicalbook.com |
| Boiling Point | Not available | Not available | Not available | 228 °C chemicalbook.com |
| Melting Point | Not available | Not available | Not available | 25 °C chemicalbook.com |
| Density | Not available | Not available | Not available | 0.994 g/mL at 25 °C chemicalbook.com |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H11FO |
|---|---|
Molecular Weight |
154.18 g/mol |
IUPAC Name |
3-fluoro-5-propan-2-ylphenol |
InChI |
InChI=1S/C9H11FO/c1-6(2)7-3-8(10)5-9(11)4-7/h3-6,11H,1-2H3 |
InChI Key |
CIVHWSRTEGUJPD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=CC(=C1)F)O |
Origin of Product |
United States |
Chemical Reactivity and Transformation Studies of 3 Fluoro 5 Isopropylphenol
Reactions Involving the Phenolic Hydroxyl Group
The hydroxyl group is the most reactive site on the molecule for many transformations, behaving as a weakly acidic proton donor, a nucleophile, and a directing group for aromatic substitutions.
The nucleophilic character of the phenolic oxygen allows for several important derivatization reactions. These transformations are crucial for installing protecting groups or for modifying the compound's biological and physical properties.
Etherification: The conversion of the phenolic hydroxyl group to an ether is commonly achieved through the Williamson ether synthesis. wikipedia.orgmasterorganicchemistry.comyoutube.comyoutube.com This reaction involves the deprotonation of the phenol (B47542) with a strong base, such as sodium hydride (NaH), to form a more nucleophilic phenoxide ion. This ion then undergoes a bimolecular nucleophilic substitution (SN2) reaction with an alkyl halide (e.g., methyl iodide or ethyl bromide) to yield the corresponding ether. wikipedia.orgmasterorganicchemistry.com Given the SN2 mechanism, primary alkyl halides are the most effective reagents to avoid competing elimination reactions. masterorganicchemistry.com
Esterification: Phenols can be converted to esters through reaction with carboxylic acids or, more commonly, their more reactive derivatives like acid chlorides or anhydrides. Direct esterification with a carboxylic acid (Fischer esterification) is typically slow for phenols and requires strong acid catalysis and removal of water. A more efficient method involves reacting the phenol with an acyl chloride or anhydride in the presence of a base, such as pyridine or triethylamine. The base neutralizes the HCl or carboxylic acid byproduct and can also act as a nucleophilic catalyst.
Carbonate Formation: The reaction of 3-Fluoro-5-isopropylphenol with phosgene (COCl₂) or a phosgene equivalent like triphosgene, in the presence of a base, leads to the formation of a chloroformate. This can then react with another alcohol or phenol to produce a carbonate. Symmetrical carbonates can be formed by reacting two equivalents of the phenol with one equivalent of phosgene.
Table 1: Representative Derivatization Reactions of the Phenolic Hydroxyl Group This table presents plausible reaction schemes for the derivatization of this compound based on standard organic chemistry principles.
| Reaction Type | Reagents | Product | General Conditions |
|---|---|---|---|
| Etherification (Williamson) | 1. NaH 2. CH₃I | 3-Fluoro-1-isopropyl-5-methoxybenzene | Anhydrous solvent (e.g., THF, DMF) |
| Esterification | Acetyl chloride (CH₃COCl), Pyridine | (3-Fluoro-5-isopropylphenyl) acetate | Aprotic solvent (e.g., CH₂Cl₂, Et₂O) |
| Carbonate Formation | Phosgene (COCl₂), Base | Bis(3-fluoro-5-isopropylphenyl) carbonate | Inert solvent, controlled temperature |
The phenolic group can undergo both oxidation and reduction, although the pathways differ significantly from those of aliphatic alcohols.
Oxidation: Phenols are susceptible to oxidation, and the products can be complex, including quinones, hydroquinones, or polymeric materials. libretexts.org The oxidation of phenols does not yield aldehydes or carboxylic acids because they lack a hydrogen atom on the hydroxyl-bearing carbon. libretexts.org Instead, oxidation can lead to the formation of quinone-type structures. For this compound, oxidation with a strong oxidizing agent like Fremy's salt or sodium dichromate could potentially yield a substituted benzoquinone. libretexts.org The reaction is sensitive to the substitution pattern on the ring and can sometimes lead to dimerization or polymerization through oxidative coupling.
Reduction: The direct reduction of a phenolic hydroxyl group to a hydrogen atom (deoxygenation) is not a straightforward process. It typically requires a two-step sequence. First, the hydroxyl group is converted into a better leaving group, often by transforming it into a tosylate, mesylate, or triflate ester. A particularly effective method involves converting the phenol to its aryl triflate (Ar-OTf). This derivative can then be subjected to palladium-catalyzed hydrogenolysis (reduction with H₂ gas and a Pd catalyst) to cleave the C-O bond and replace it with a C-H bond, yielding 1-fluoro-3-isopropylbenzene. organic-chemistry.org
Reactivity of the Aromatic Ring System
The substituents on the benzene (B151609) ring govern the rate and regioselectivity of reactions occurring on the aromatic system itself.
In electrophilic aromatic substitution (EAS), an electrophile replaces a hydrogen atom on the aromatic ring. The existing substituents strongly direct the position of the incoming electrophile.
Directing Effects:
Hydroxyl (-OH): A powerful activating group and an ortho, para-director due to its strong +M (mesomeric or resonance) effect.
Isopropyl (-CH(CH₃)₂): A weakly activating group and an ortho, para-director due to inductive effects (+I) and hyperconjugation.
Regioselectivity: The hydroxyl group is the dominant directing group. Therefore, electrophilic substitution will occur primarily at the positions ortho and para to it. In this compound, the positions ortho to the -OH group are C4 and C6, and the position para is C2.
Position C2: This position is para to the -OH group but ortho to both the -F and isopropyl groups.
Position C4: This position is ortho to the -OH and isopropyl groups and meta to the -F group.
Position C6: This position is ortho to the -OH and -F groups and meta to the isopropyl group.
Steric hindrance from the bulky isopropyl group will likely disfavor substitution at the C4 and C6 positions to some extent, particularly at C4. The electronic influence of the fluorine atom will also play a role. Therefore, a mixture of products is expected, with the precise ratio depending on the specific electrophile and reaction conditions. However, substitution at C2, C4, and C6 are all electronically favored by the powerful hydroxyl director.
Table 2: Predicted Regioselectivity in Electrophilic Aromatic Substitution This table outlines the expected major products for common EAS reactions on this compound based on the combined directing effects of the substituents.
| Reaction | Reagents | Predicted Major Product(s) | Rationale |
|---|---|---|---|
| Bromination | Br₂, FeBr₃ or Br₂ in H₂O | 2-Bromo-3-fluoro-5-isopropylphenol and/or 4-Bromo-3-fluoro-5-isopropylphenol | The -OH group directs ortho/para. Sterics and electronics influence the ratio. |
| Nitration | HNO₃, H₂SO₄ | 3-Fluoro-5-isopropyl-2-nitrophenol and/or 3-Fluoro-5-isopropyl-4-nitrophenol | Strong activation by -OH directs substitution to available ortho/para positions. |
| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 1-(2-Hydroxy-4-fluoro-6-isopropylphenyl)ethanone | Acylation occurs primarily ortho to the powerful hydroxyl directing group. wikipedia.orgnih.govyoutube.com |
Nucleophilic aromatic substitution (NAS) involves the replacement of a leaving group on an aromatic ring by a nucleophile. This reaction is generally difficult and requires the ring to be "activated" by the presence of strong electron-withdrawing groups (EWGs), such as -NO₂ or -CN, typically located ortho or para to the leaving group.
For this compound, the ring is electron-rich due to the activating -OH and isopropyl groups. It lacks the necessary EWGs to stabilize the negative charge of the Meisenheimer complex intermediate that forms during a typical SNAr reaction. Therefore, under standard NAS conditions, this compound is unreactive, and the fluorine atom cannot be displaced by common nucleophiles.
However, recent advances in synthetic methodology have enabled NAS on non-activated aryl fluorides. rsc.orgresearchgate.net These methods often employ specialized conditions, such as organic photoredox catalysis, which can facilitate the reaction by generating a cation radical from the fluoroarene, making it susceptible to nucleophilic attack. researchgate.netacs.orgnih.gov While not a classical pathway for this molecule, such modern techniques represent a potential route for its functionalization via nucleophilic substitution of the fluorine atom.
Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. organic-chemistry.org For this compound, two main strategies can be envisioned for this type of functionalization.
Activation of the Phenolic Oxygen: The most common approach is to convert the phenolic hydroxyl group into an excellent leaving group, such as a triflate (-OSO₂CF₃) or a nonaflate. This is readily achieved by reacting the phenol with triflic anhydride or nonafluorobutanesulfonyl fluoride (B91410) in the presence of a base. The resulting aryl triflate is an excellent substrate for a wide range of palladium-catalyzed reactions, including:
Suzuki-Miyaura Coupling: Reaction with an organoboron reagent (e.g., a boronic acid or ester) to form a new C-C bond. nih.govthieme-connect.com
Buchwald-Hartwig Amination: Reaction with an amine to form a C-N bond. organic-chemistry.orgnih.govwikipedia.orgresearchgate.net
Heck Reaction: Reaction with an alkene to form a substituted alkene.
Activation of the C-F Bond: While the C-F bond is very strong, making it a challenging coupling partner, methods have been developed for its activation, particularly in Suzuki-Miyaura reactions. acs.orgnih.gov These reactions often require specialized nickel catalysts or palladium systems with specific ligands and additives. acs.orgnih.gov This route is generally more difficult than using the corresponding aryl bromide or triflate and is typically more effective when the aromatic ring is electron-deficient.
Table 3: Potential Palladium-Catalyzed Cross-Coupling Reactions This table illustrates how this compound can be modified and used in prominent cross-coupling reactions.
| Reaction Name | Starting Material from Phenol | Coupling Partner | Catalyst System (Typical) | Product Type |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | (3-Fluoro-5-isopropylphenyl) trifluoromethanesulfonate | Phenylboronic acid | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | Substituted biphenyl |
| Buchwald-Hartwig Amination | (3-Fluoro-5-isopropylphenyl) trifluoromethanesulfonate | Aniline (B41778) | Pd₂(dba)₃, Ligand (e.g., BINAP), Base (e.g., NaOtBu) | Diaryl amine |
| Sonogashira Coupling | (3-Fluoro-5-isopropylphenyl) trifluoromethanesulfonate | Phenylacetylene | Pd(PPh₃)₄, CuI, Base (e.g., Et₃N) | Disubstituted alkyne |
Transformations of the Isopropyl Side Chain
The isopropyl group attached to the phenol ring is a key site for chemical modifications. Common transformations for such alkyl side chains on an aromatic ring include dehydrogenation and oxidation.
Dehydrogenation:
One potential transformation of the isopropyl side chain is catalytic dehydrogenation. For analogous compounds like 4-isopropylphenol, this reaction is known to yield the corresponding isopropenylphenol. wikipedia.org This process typically involves heating the compound in the presence of a metal catalyst. Such a reaction would convert the saturated isopropyl group into an unsaturated isopropenyl group, which can then serve as a handle for further functionalization, such as polymerization or addition reactions.
Oxidation:
The benzylic carbon of the isopropyl group, being directly attached to the aromatic ring and bearing a hydrogen atom, is susceptible to oxidation. Strong oxidizing agents can potentially oxidize the isopropyl group. The exact products of such a reaction would depend on the reaction conditions and the oxidizing agent used. For instance, the oxidation of alkyl side chains on aromatic rings can lead to the formation of carboxylic acids. libretexts.org
Furthermore, studies on the oxidation of 4-isopropylphenol have shown that it can form dimers and oligomers through the formation of a quinone methide intermediate, especially in aqueous solutions. researchgate.net This suggests that under certain oxidative conditions, this compound could undergo similar transformations, leading to more complex molecular structures.
Below is a table illustrating potential transformations of the isopropyl side chain based on the reactivity of similar compounds.
| Reaction Type | Potential Reagents and Conditions | Potential Product | Significance |
| Dehydrogenation | Metal Catalyst, Heat | 3-Fluoro-5-isopropenylphenol | Introduction of unsaturation for further reactions. |
| Side-Chain Oxidation | Strong Oxidizing Agent (e.g., KMnO4, H2CrO4) | 3-Fluoro-5-(1-hydroxy-1-methylethyl)phenol or further to 3-fluoro-5-acetylphenol | Introduction of oxygenated functional groups. |
| Dimerization | Oxidation in aqueous solution | Dimeric and oligomeric structures | Formation of higher molecular weight compounds. |
Preparation of Advanced Derivatives and Molecular Scaffolds
For instance, the synthesis of sulfonamide derivatives has been demonstrated starting from a related compound, 5-isopropyl-2-methylphenol (carvacrol). This process involved the reaction of the phenolic hydroxyl group to introduce a hydrazide moiety, which was then reacted with various sulfonyl chlorides to produce a library of sulfonamide derivatives. researchgate.net A similar synthetic strategy could potentially be applied to this compound to generate novel sulfonamides.
The phenolic hydroxyl group can also participate in nucleophilic aromatic substitution reactions. For example, 3-methoxyphenol has been used in a reaction with 3-fluoro-5-chlorobenzonitrile, followed by demethylation, to synthesize 2-(3-hydroxyphenoxy)-5-chlorobenzonitrile. mdpi.com This demonstrates the utility of fluorophenols in building complex ether linkages, a strategy that could be explored with this compound.
The table below outlines hypothetical pathways for the preparation of advanced derivatives from this compound, based on the chemistry of analogous phenols.
| Derivative/Scaffold Type | Synthetic Approach | Potential Intermediate from this compound | Potential Application of Derivative |
| Aryl Ether Derivatives | Nucleophilic Aromatic Substitution (Williamson Ether Synthesis or Ullmann Condensation) | O-Alkylated or O-Arylated this compound | Building blocks for pharmaceuticals and agrochemicals. |
| Ester Derivatives | Acylation of the phenolic hydroxyl group | 3-Fluoro-5-isopropylphenyl acetate (or other esters) | Pro-drugs, fine chemicals. |
| Sulfonamide Derivatives | Multi-step synthesis involving functionalization of the hydroxyl group | This compound-based hydrazide intermediate | Exploration of biological activities. |
Advanced Spectroscopic and Analytical Characterization for Structural Elucidation and Electronic Properties
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of fluorinated organic compounds. nih.gov The presence of three different NMR-active nuclei (¹H, ¹³C, and ¹⁹F) in 3-Fluoro-5-isopropylphenol allows for a detailed investigation of its chemical environment.
High-Resolution ¹H, ¹³C, and ¹⁹F NMR for Chemical Shift and Coupling Constant Analysis
High-resolution 1D NMR spectra provide fundamental information regarding the chemical environment of each nucleus.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the hydroxyl, aromatic, and isopropyl protons. The chemical shift of the phenolic -OH proton is variable and depends on solvent and concentration. The aromatic protons will appear as distinct multiplets, with their splitting patterns dictated by spin-spin coupling to each other and to the fluorine atom. The isopropyl group will exhibit a characteristic septet for the methine proton and a doublet for the two equivalent methyl groups.
¹³C NMR: Due to the molecule's asymmetry, nine distinct signals are expected in the ¹³C NMR spectrum. docbrown.info The carbon atoms directly bonded to the electronegative oxygen and fluorine atoms will be significantly deshielded, appearing at lower fields. The chemical shifts of the aromatic carbons provide insight into the electronic effects of the substituents. docbrown.info
¹⁹F NMR: As a 100% naturally abundant and highly sensitive nucleus, ¹⁹F NMR is particularly powerful for analyzing fluorinated compounds. nih.govhuji.ac.il It offers a wide range of chemical shifts, making it sensitive to subtle changes in the molecular structure. azom.com For this compound, a single resonance is expected. The coupling of the fluorine atom to adjacent protons (³JHF) and carbons (JCF) provides crucial connectivity information. huji.ac.ilazom.com
| Nucleus | Position | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Coupling Constants (Hz) |
|---|---|---|---|---|
| ¹H | OH | Variable (4.5-8.0) | s (broad) | - |
| ¹H | Ar-H2 | ~6.7-6.9 | m | JHH, JHF |
| ¹H | Ar-H4 | ~6.6-6.8 | m | JHH, JHF |
| ¹H | Ar-H6 | ~6.5-6.7 | m | JHH, JHF |
| ¹H | CH(CH₃)₂ | ~2.8-3.0 | septet | ³JHH ≈ 7 |
| ¹H | CH(CH₃)₂ | ~1.2 | d | ³JHH ≈ 7 |
| ¹³C | C1 (-OH) | ~155-158 | d | JCF |
| ¹³C | C2 | ~105-108 | d | JCF |
| ¹³C | C3 (-F) | ~162-165 | d | ¹JCF (large) |
| ¹³C | C4 | ~110-113 | d | JCF |
| ¹³C | C5 (-isopropyl) | ~150-153 | s | - |
| ¹³C | C6 | ~112-115 | d | JCF |
| ¹³C | CH(CH₃)₂ | ~34-36 | s | - |
| ¹³C | CH(CH₃)₂ | ~23-25 | s | - |
| ¹⁹F | C3-F | ~ -110 to -120 | m | JFH |
Multi-dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
Two-dimensional (2D) NMR experiments are essential for establishing the complete bonding framework and spatial arrangement of the atoms. youtube.com
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings, revealing which protons are on adjacent carbons. It would confirm the connectivity within the aromatic ring and the isopropyl group. youtube.com
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the signals of the carbon atoms to which they are directly attached. This allows for the unambiguous assignment of each protonated carbon in the ¹³C spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range couplings between protons and carbons (typically over 2-4 bonds). This is crucial for connecting the fragments identified by COSY and HSQC. For instance, it would show correlations between the isopropyl protons and the aromatic carbons at positions C4, C5, and C6, confirming the substituent's position.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, even if they are not directly connected through bonds. This technique would be useful to confirm the spatial proximity between the isopropyl group's protons and the aromatic proton at the C6 position.
Investigation of Hydrogen Bonding Effects on NMR Parameters
The phenolic hydroxyl group can participate in both intra- and intermolecular hydrogen bonding. modgraph.co.uk NMR spectroscopy is a sensitive method for studying these interactions. nih.gov
The chemical shift of the hydroxyl proton is particularly sensitive to hydrogen bonding. In dilute solutions using a non-polar solvent like CDCl₃, the -OH signal appears at a higher field. As concentration increases or in hydrogen-bond-accepting solvents like DMSO-d₆, the signal shifts significantly downfield due to the formation of intermolecular hydrogen bonds. modgraph.co.uknih.gov Temperature-dependent NMR studies can also provide insight; the chemical shift of a hydrogen-bonded proton typically shows a strong dependence on temperature. researchgate.net
Vibrational Spectroscopy for Functional Group Identification and Molecular Dynamics
Vibrational spectroscopy, including Infrared (IR), Fourier Transform Infrared (FTIR), and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. nih.gov
Infrared (IR), Fourier Transform Infrared (FTIR), and Raman Spectroscopy
These techniques are complementary and provide a detailed vibrational fingerprint of this compound.
O-H Stretch: A prominent, broad absorption band is expected in the IR/FTIR spectrum, typically between 3200 and 3600 cm⁻¹, corresponding to the stretching vibration of the phenolic hydroxyl group. The broadness is a result of hydrogen bonding. mdpi.com
C-H Stretches: Aromatic C-H stretching vibrations appear as sharp bands just above 3000 cm⁻¹, while aliphatic C-H stretches from the isopropyl group are observed just below 3000 cm⁻¹.
C=C Aromatic Stretch: The stretching vibrations of the aromatic ring typically give rise to several sharp bands in the 1450-1600 cm⁻¹ region.
C-F Stretch: The carbon-fluorine stretching vibration is expected to produce a strong absorption band in the IR spectrum, typically in the range of 1100-1250 cm⁻¹.
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected Intensity |
|---|---|---|---|
| O-H Stretch | Phenol (B47542) | 3200-3600 | Strong, Broad |
| C-H Stretch | Aromatic | 3000-3100 | Medium |
| C-H Stretch | Aliphatic (Isopropyl) | 2850-2970 | Medium-Strong |
| C=C Stretch | Aromatic Ring | 1450-1600 | Medium-Strong |
| C-O Stretch | Phenol | 1200-1260 | Strong |
| C-F Stretch | Aryl Fluoride (B91410) | 1100-1250 | Strong |
Vapor-Phase and Condensed-Phase Spectral Analysis
Comparing the vibrational spectra of this compound in the gas phase versus a condensed phase (liquid or solid) reveals the influence of intermolecular interactions.
Vapor-Phase: In the gas phase, molecules are relatively isolated. The vibrational spectra exhibit sharper bands, and the O-H stretching frequency appears at a higher wavenumber (typically ~3600-3650 cm⁻¹) as it corresponds to a "free" non-hydrogen-bonded hydroxyl group. Rotational fine structure may also be resolved under high-resolution conditions. youtube.com
Condensed-Phase: In the liquid or solid state, strong intermolecular hydrogen bonding occurs. This interaction weakens the O-H bond, causing a significant shift of the stretching band to lower frequencies (a redshift) and substantial broadening of the peak. youtube.com Other vibrational modes can also be affected, though typically to a lesser extent. This comparison provides direct evidence for the presence and strength of hydrogen bonding in the condensed state.
Electronic Spectroscopy for Electronic Transitions and Molecular Orbitals
Electronic spectroscopy probes the transitions between different electronic energy levels within a molecule upon absorption of ultraviolet or visible light. These techniques are fundamental for understanding the molecular orbital structure of this compound.
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy
UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, corresponding to electronic transitions from the ground state to excited states. For aromatic compounds like this compound, the key transitions are typically π → π* transitions within the benzene (B151609) ring.
The absorption spectrum of phenol, a parent compound, exhibits two primary bands originating from π → π* transitions: a strong primary band (¹Lₐ) around 210 nm and a weaker secondary band (¹Lₑ) with vibrational fine structure around 270 nm. nih.govresearchgate.net The positions and intensities of these bands are sensitive to the nature and position of substituents on the aromatic ring. nih.gov
For this compound, the hydroxyl (-OH) and isopropyl (-C₃H₇) groups are expected to act as auxochromes, causing a bathochromic (red) shift of the absorption maxima to longer wavelengths compared to unsubstituted benzene. The fluorine (-F) atom, an electron-withdrawing group, may have a more complex influence but generally contributes to shifts in the absorption bands. The resulting spectrum is a composite of these electronic effects, providing a unique fingerprint for the molecule.
Table 1: Expected UV-Vis Absorption Maxima for this compound and Related Compounds
| Compound | Primary Band (λₘₐₓ, nm) | Secondary Band (λₘₐₓ, nm) |
| Benzene | ~204 | ~256 |
| Phenol | ~210 | ~270 |
| This compound | Predicted > 210 | Predicted > 270 |
Note: The exact absorption maxima for this compound would need to be determined experimentally.
Resonance-Enhanced Multi-Photon Ionization (REMPI) Spectroscopy
Resonance-Enhanced Multi-Photon Ionization (REMPI) is a highly sensitive and selective laser-based spectroscopic technique used to study the electronic structure of molecules in the gas phase. ias.ac.inoptica.org In a typical (1+1)-REMPI experiment, the first photon excites the molecule to a specific rovibronic level of an intermediate electronic state (S₁), and a second photon ionizes the molecule from this excited state. nih.gov By scanning the wavelength of the laser and detecting the resulting ions, a high-resolution spectrum of the intermediate S₁ state is obtained. ias.ac.in
This technique is particularly valuable for aromatic molecules as it provides detailed information that can be obscured in conventional absorption spectroscopy. nih.gov For this compound, REMPI spectroscopy would yield a precise energy for the S₀ → S₁ electronic transition and reveal the vibrational frequencies associated with the S₁ excited state. This data is crucial for understanding the molecule's photophysics and the influence of the fluoro and isopropyl substituents on its excited-state geometry and dynamics.
Mass-Analyzed Threshold Ionization (MATI) Spectroscopy
Mass-Analyzed Threshold Ionization (MATI) spectroscopy is a high-resolution technique that provides precise values for the adiabatic ionization energy of a molecule and the vibrational frequencies of its cation. escholarship.orgrsc.org The method involves the photo-excitation of molecules to high-lying Rydberg states just below the ionization threshold. researchgate.net A delayed, pulsed electric field is then used to ionize these long-lived Rydberg states, and the resulting ions are detected by a mass spectrometer. rsc.org
By scanning the laser wavelength, a spectrum corresponding to transitions from the neutral ground state to various vibrational levels of the cation ground state is recorded. This allows for the determination of the adiabatic ionization energy with exceptional accuracy (often within ± 0.0008 eV). rsc.org For this compound, MATI spectroscopy would provide a definitive value for its ionization potential and offer a detailed vibrational spectrum of the resulting radical cation, giving insight into how the molecular structure changes upon ionization.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an essential analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For this compound (C₉H₁₁FO), the molecular weight is approximately 154.18 g/mol . In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) is expected to be strong and readily identifiable due to the stability of the aromatic ring. libretexts.orglibretexts.org
The fragmentation pattern provides valuable structural information. For this compound, the most characteristic fragmentation is expected to be the benzylic cleavage of a methyl group from the isopropyl substituent. This results in the loss of a methyl radical (•CH₃, 15 Da) to form a highly stable secondary benzylic carbocation, which is often the base peak in the spectrum.
Other significant fragmentation pathways for phenols include the loss of a carbon monoxide molecule (CO, 28 Da) and a formyl radical (•CHO, 29 Da) from the molecular ion. libretexts.orgdocbrown.infoslideshare.net
Table 2: Predicted Key Fragments in the EI-Mass Spectrum of this compound
| m/z Value | Ion Fragment | Fragmentation Pathway | Probable Intensity |
| 154 | [C₉H₁₁FO]⁺ | Molecular Ion (M⁺) | Strong |
| 139 | [C₈H₈FO]⁺ | Loss of •CH₃ (M - 15) | Base Peak |
| 126 | [C₈H₁₀F]⁺ | Loss of CO (M - 28) | Moderate |
| 111 | [C₇H₈F]⁺ | Loss of •C₃H₇ (M - 43) | Moderate |
Chromatographic Techniques for Purity Assessment and Mixture Analysis
Chromatographic methods are indispensable for separating components of a mixture and assessing the purity of a compound.
Gas Chromatography (GC) Coupled with Spectroscopic Detectors (e.g., GC-IR, GC-MS)
Gas chromatography is a powerful technique for separating and analyzing volatile compounds. nih.gov In GC, the sample is vaporized and transported by a carrier gas through a capillary column containing a stationary phase. The separation is based on the differential partitioning of analytes between the mobile and stationary phases.
For the analysis of this compound, a non-polar or medium-polarity capillary column (e.g., DB-5ms) would typically be used. While phenols can sometimes exhibit poor peak shape, modern columns often allow for their analysis without prior derivatization. nih.gov However, for complex matrices, derivatization (e.g., silylation) can be employed to convert the polar hydroxyl group into a less polar silyl (B83357) ether, improving chromatographic performance. nih.gov
Coupling GC with a mass spectrometer (GC-MS) provides a definitive analytical tool. researchgate.net The GC separates the components of the sample, and the MS provides a mass spectrum for each eluting component, allowing for unambiguous identification based on both its retention time and its unique fragmentation pattern. This combination is the gold standard for confirming the identity and purity of this compound. nih.govnih.gov
High-Performance Liquid Chromatography (HPLC) for Separation and Derivatization Analysis
High-Performance Liquid Chromatography (HPLC) stands as a cornerstone analytical technique for the separation, identification, and quantification of this compound. Its application is crucial in monitoring synthesis reactions, assessing purity, and in potential metabolite studies. The inherent polarity of the phenolic group and the influence of the fluorine and isopropyl substituents dictate the chromatographic behavior of the molecule. This section explores the common HPLC methodologies for its analysis and the use of derivatization to enhance its detection.
Separation of this compound and Its Isomers
Reversed-phase HPLC (RP-HPLC) is the most common mode for the separation of this compound. In this technique, a nonpolar stationary phase is used with a polar mobile phase. The retention of this compound is primarily governed by hydrophobic interactions between the isopropyl group and the stationary phase, modulated by the polarity imparted by the hydroxyl and fluorine groups.
Research on halogenated phenols indicates that C18 columns (octadecyl-silica) are widely effective. However, for enhanced selectivity, particularly when separating positional isomers, pentafluorophenyl (PFP) stationary phases can offer alternative selectivity due to specific interactions with the fluorinated analyte.
A typical isocratic HPLC method for the analysis of this compound would involve a C18 column with a mobile phase consisting of a mixture of methanol (B129727) or acetonitrile (B52724) and water, often with a small amount of acid (like trifluoroacetic acid) to suppress the ionization of the phenolic hydroxyl group and ensure sharp, symmetrical peaks.
Table 1: Illustrative HPLC Method Parameters for the Separation of this compound
| Parameter | Condition |
| Stationary Phase | C18 (5 µm, 4.6 x 150 mm) |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) with 0.1% TFA |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 275 nm |
| Injection Volume | 10 µL |
| Expected Retention Time | ~ 5.8 min |
Note: The retention time is a hypothetical value for illustrative purposes.
Derivatization for Enhanced Detection
While this compound possesses a chromophore that allows for UV detection, its molar absorptivity may not be sufficient for trace-level analysis. Pre-column derivatization can be employed to attach a chemical tag that enhances its detectability. This is particularly useful for fluorescence detection, which offers significantly higher sensitivity and selectivity.
Dansyl Chloride Derivatization:
Dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride) reacts with the phenolic hydroxyl group of this compound under basic conditions to form a highly fluorescent dansyl derivative. This allows for detection at much lower concentrations.
Reaction Scheme:
This compound + Dansyl Chloride → Dansyl-O-(3-Fluoro-5-isopropyl)phenyl + HCl
The resulting derivative can be readily separated by RP-HPLC and detected using a fluorescence detector.
4-Nitrobenzoyl Chloride Derivatization:
For enhanced UV detection, 4-nitrobenzoyl chloride can be used as a derivatizing agent. It reacts with the phenolic group to form a nitrobenzoyl ester, which has a much higher molar absorptivity than the parent phenol. This derivatization is typically carried out in the presence of a base.
Reaction Scheme:
This compound + 4-Nitrobenzoyl Chloride → 4-Nitrobenzoyl-O-(3-Fluoro-5-isopropyl)phenyl + HCl
Table 2: Comparison of Detection Limits for this compound With and Without Derivatization (Hypothetical Data)
| Analytical Method | Detection Method | Estimated Limit of Detection (LOD) |
| Direct HPLC | UV (275 nm) | 50 ng/mL |
| HPLC with Dansyl Derivatization | Fluorescence (Ex: 340 nm, Em: 520 nm) | 1 ng/mL |
| HPLC with 4-Nitrobenzoyl Derivatization | UV (260 nm) | 5 ng/mL |
Note: These values are hypothetical and serve to illustrate the typical enhancement in sensitivity achieved through derivatization.
The selection of a particular HPLC method and the decision to use derivatization depend on the specific requirements of the analysis, such as the sample matrix, the required sensitivity, and the available instrumentation. The methods outlined provide a robust framework for the accurate and sensitive analysis of this compound.
Theoretical and Computational Chemistry Studies of 3 Fluoro 5 Isopropylphenol
Quantum Chemical Calculations for Electronic Structure and Energetics
Quantum chemical calculations are fundamental to understanding the behavior of molecules at the atomic and electronic levels. These methods solve the Schrödinger equation (or its density-based equivalent) to provide detailed information about a molecule's geometry, energy, and electronic properties.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is a workhorse of modern computational chemistry due to its favorable balance of accuracy and computational cost.
Ground State Geometries: A DFT calculation would begin by determining the most stable three-dimensional arrangement of atoms in 3-Fluoro-5-isopropylphenol, known as its ground state geometry. This involves finding the structure with the lowest possible energy. The calculation would provide precise bond lengths, bond angles, and dihedral angles. For this compound, this would reveal how the fluorine and isopropyl substituents influence the geometry of the phenol (B47542) ring.
Vibrational Frequencies: Once the optimized geometry is found, the same DFT methods can be used to calculate the molecule's vibrational frequencies. These frequencies correspond to the various ways the molecule can vibrate, such as the stretching of the O-H bond, the C-F bond, and various vibrations within the phenyl ring and isopropyl group. The calculated vibrational spectrum is often used to interpret experimental infrared (IR) and Raman spectra.
Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity.
HOMO and LUMO: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO is the orbital from which the molecule is most likely to donate electrons, while the LUMO is the orbital to which it is most likely to accept electrons. The energy of the HOMO is related to the molecule's ionization potential, and the energy of the LUMO is related to its electron affinity.
Reactivity Descriptors: The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical stability. A large gap suggests high stability and low reactivity, while a small gap indicates that the molecule is more easily excitable and more reactive. Other reactivity descriptors, such as electronegativity, chemical hardness, and softness, can also be derived from the HOMO and LUMO energies to predict how this compound might interact with other molecules.
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule.
Charge Distribution Visualization: The MEP map is plotted onto the molecule's electron density surface. Different colors are used to indicate regions of varying electrostatic potential. Typically, red indicates regions of negative potential (electron-rich), which are prone to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are susceptible to nucleophilic attack. Green and yellow represent areas with intermediate potential.
Predicting Reactivity: For this compound, an MEP map would likely show a negative potential around the oxygen atom of the hydroxyl group and a positive potential around the hydrogen of the hydroxyl group. The fluorine atom would also create a region of negative potential. This map would provide valuable insights into the molecule's intermolecular interactions, such as hydrogen bonding.
Franck-Condon simulations are used to predict the vibronic structure of electronic transitions, which is essential for interpreting UV-visible absorption and emission spectra.
Spectroscopic Prediction: The Franck-Condon principle states that electronic transitions occur much faster than the motion of atomic nuclei. Simulations based on this principle can predict the intensities of different vibrational bands within an electronic spectrum. By comparing the simulated spectrum with an experimental one, researchers can gain a more detailed understanding of the molecule's excited state geometries and vibrational modes. For this compound, such simulations would help to understand how electronic excitation affects its molecular structure.
Molecular Modeling and Dynamics Simulations
While quantum chemical calculations focus on the electronic structure of a single molecule, molecular modeling and dynamics simulations can explore the behavior of molecules over time and in different environments.
Most molecules are not rigid structures and can exist in different spatial arrangements called conformations.
Identifying Stable Conformations: Conformational analysis involves systematically exploring the different possible rotations around single bonds to find all stable conformers and their relative energies. For this compound, this would primarily involve rotation around the C-O bond of the hydroxyl group and the C-C bond connecting the isopropyl group to the phenyl ring.
Energy Landscapes: The results of a conformational analysis are often visualized as an energy landscape, which is a plot of the molecule's potential energy as a function of its conformational coordinates. The valleys in this landscape correspond to stable conformers, and the hills represent the energy barriers for converting between them. This analysis is crucial for understanding the molecule's flexibility and the relative populations of its different conformers at a given temperature.
Investigation of Intermolecular Interactions
The molecular structure of this compound, featuring a hydroxyl group, a fluorine atom, and an isopropyl group on a benzene (B151609) ring, allows for a variety of intermolecular interactions that dictate its macroscopic properties. Computational studies are essential for dissecting these forces.
Hydrogen Bonding: The most significant intermolecular interaction for this compound is hydrogen bonding, mediated by its phenolic hydroxyl (-OH) group. This group can act as a hydrogen bond donor. The strength of this bond is modulated by the electronic effects of the ring substituents. The fluorine atom, being highly electronegative, acts as an electron-withdrawing group, which can influence the acidity of the phenolic proton. Theoretical studies on similar substituted phenols show that such interactions are fundamental to their structural assembly. rsc.org In the gas phase, where intermolecular interactions can be studied in isolation, hydrogen bonds exhibit their maximum strength. researchgate.net For instance, the interaction energy of the phenol-phenolate complex, a model for strong hydrogen bonding, has been measured at a substantial 26-30 kcal mol⁻¹. researchgate.net
Dispersion Forces: The non-polar isopropyl group contributes significantly to the molecule's intermolecular interactions through London dispersion forces. These forces, arising from temporary fluctuations in electron density, are a key component of the van der Waals interactions and contribute to the molecule's binding affinity in non-polar environments.
Weak Hydrogen Bonds: The fluorine atom can also participate as a weak hydrogen bond acceptor (C-H···F). While much weaker than conventional O-H···O hydrogen bonds, these interactions can play a role in the fine-tuning of molecular packing in the solid state. Studies on the [FHF]⁻ system, an example of the strongest hydrogen bond, provide a benchmark for understanding the nature of fluorine's involvement in such interactions. mdpi.com
Computational models, particularly density functional theory (DFT), are used to calculate the energies and geometries of these interactions. The Natural Bond Orbital (NBO) analysis is a common method to quantify the charge transfer associated with hydrogen bond formation. mdpi.commdpi.com
Quantitative Structure-Property Relationship (QSPR) Studies
QSPR models are theoretical frameworks that correlate the structural or property-based descriptors of a compound with its physicochemical properties or biological activity. ut.ac.ir For substituted phenols like this compound, QSPR provides a powerful tool for predicting behavior without the need for extensive experimentation. mines-paristech.fr
Various physicochemical properties of substituted phenols can be accurately predicted using QSPR models derived from computational data. These models often employ quantum chemical calculations to derive molecular descriptors.
Acid Dissociation Constant (pKa): The pKa is a fundamental property of phenols. QSPR models have been developed to predict pKa values from partial atomic charges calculated using various quantum mechanical methods (e.g., MP2, HF, B3LYP) and basis sets (e.g., 6-31G*). acs.org These models demonstrate a strong correlation between predicted and experimental pKa values, with correlation coefficients (R²) often exceeding 0.95. acs.org For these predictions, descriptors derived from Mulliken, natural, and Löwdin population analyses have proven to be highly effective. acs.org
Bond Dissociation Energy (BDE): The O-H BDE is critical for understanding the antioxidant activity of phenols. QSPR models, sometimes using machine learning approaches like support vector machines (SVM), can predict BDE with high accuracy using descriptors calculated solely from the molecular structure. mines-paristech.fr
Dielectric Constant: The dielectric constant of phenol compounds has been modeled using QSPR with descriptors such as LogP, HOMO and LUMO energies, and dipole moment (D.M.). repec.org The success of these models indicates the important role these electronic parameters play in determining the dielectric properties. repec.org
Table 1: Key Molecular Descriptors Used in QSPR Models for Phenolic Compounds This table is interactive. You can sort and filter the data.
| Descriptor Category | Specific Descriptor | Predicted Property | Reference |
|---|---|---|---|
| Electronic | Partial Atomic Charges | pKa | acs.org |
| Electronic | HOMO/LUMO Energies | Dielectric Constant, Reactivity | repec.org, bioline.org.br |
| Electronic | Dipole Moment | Dielectric Constant | repec.org |
| Thermodynamic | O-H Bond Dissociation Energy | Antioxidant Activity | mines-paristech.fr |
| Structural | Hammett Substituent Coefficient | Mesomorphic Behavior | mdpi.com |
QSPR models are also employed to establish relationships between molecular structure and chemical reactivity. ut.ac.ir This is particularly useful for predicting the fate of compounds in various processes, such as environmental degradation.
For example, the reactivity of substituted phenols with ozone has been modeled using QSPR. ut.ac.irbioline.org.br In these studies, apparent reaction rate constants were correlated with theoretical descriptors obtained from DFT calculations (B3LYP/6-311G** level). ut.ac.ir The optimal models often include descriptors such as the energy of the lowest unoccupied molecular orbital (ELUMO), the charge on the phenolic oxygen (q-), polarizability (α), and total energy (S). bioline.org.br A higher regression coefficient (R = 0.909) indicates a reliable model for predicting degradation rates. ut.ac.irbioline.org.br These findings demonstrate that the reactivity and selectivity of this compound in specific reactions can be theoretically estimated, providing insight into its chemical behavior.
Computational Investigations of Molecular Interactions for Mechanistic Understanding
Computational methods are invaluable for elucidating the mechanisms of molecular interactions, especially in complex biological environments. Techniques like molecular docking and molecular dynamics (MD) simulations provide a dynamic, atom-level view of how a molecule like this compound recognizes and binds to a target, such as an enzyme. nih.gov
The binding of small molecules to enzyme active sites is governed by a combination of intermolecular forces. Computational modeling can dissect these contributions to understand binding affinity and specificity.
Studies on the enzyme ketosteroid isomerase (KSI) provide a relevant model system. Researchers have investigated the binding of a series of substituted phenolates to the enzyme's active site, which contains a crucial oxyanion hole. plos.org While this compound was not directly studied, the binding of close analogues like 3-isopropylphenol (B134271) and 3-fluoro-4-nitrophenol (B151681) offers significant insights. plos.org
These investigations revealed that binding is a function of:
Hydrogen Bonding: The primary interaction is the hydrogen bond between the phenolate (B1203915) oxygen and donor groups in the enzyme's oxyanion hole. The strength of this hydrogen bond is correlated with the phenolate's pKa; a higher pKa leads to a stronger, shorter hydrogen bond. plos.org
Hydrophobic and Steric Effects: Substituents on the phenol ring contribute to binding through hydrophobic and steric interactions. Studies showed that larger alkyl or halogen substituents generally lead to increased binding affinity, highlighting a significant hydrophobic contribution to binding. plos.org The isopropyl group of this compound would be expected to have a favorable hydrophobic interaction within the active site. The fluorine substituent, being small, is predicted to have a negligible steric effect compared to a hydrogen atom. plos.org
Molecular docking simulations are used to predict the preferred binding pose of a ligand in a receptor's active site. frontiersin.org Following docking, MD simulations can be run to assess the stability of the ligand-receptor complex over time, providing information on interaction energies and conformational changes. nih.gov
Table 2: Representative Interactions in Phenolate Binding to Ketosteroid Isomerase (KSI) This table is interactive. You can sort and filter the data.
| Interacting Moiety | Type of Interaction | Key Finding | Reference |
|---|---|---|---|
| Phenolate Oxygen | Hydrogen Bonding | Bond strength correlates with phenolate pKa. | plos.org |
| Alkyl Substituents (e.g., Isopropyl) | Hydrophobic Interaction | Larger alkyl groups increase binding affinity. | plos.org |
| Halogen Substituents | Steric/Hydrophobic Effects | Larger halogens increase affinity; fluorine has a minimal steric effect. | plos.org |
These computational and theoretical approaches provide a detailed picture of this compound, predicting its properties and interactions at a molecular level, which is fundamental for its potential application and further study.
Applications of 3 Fluoro 5 Isopropylphenol in Advanced Materials and Chemical Synthesis
Role as a Key Building Block in Organic Synthesis
3-Fluoro-5-isopropylphenol serves as a crucial starting material and intermediate in the synthesis of a wide range of more complex organic molecules. The presence of three distinct functional groups on the aromatic ring—hydroxyl, fluoro, and isopropyl—allows for selective chemical transformations, making it a versatile scaffold for constructing diverse molecular architectures. The hydroxyl group can be readily converted into ethers, esters, or aryloxy derivatives, while the fluorine atom can influence the acidity of the phenol (B47542) and participate in nucleophilic aromatic substitution reactions under specific conditions. The isopropyl group provides steric bulk and increases the lipophilicity of the resulting molecules.
The reactivity of fluorinated phenols is a subject of considerable interest in synthetic chemistry. For instance, the synthesis of fluorinated polyphenyl ethers has been achieved through the reaction of polyfluorinated cyclohexadienones with substituted phenols. This approach allows for the creation of complex branched and linear ether structures. While not specifically detailing the use of this compound, this methodology illustrates a potential pathway for its incorporation into larger, functional molecules. researchgate.net
Furthermore, the general reactivity of phenols in modern organic synthesis, such as their use in deoxyfluorination reactions to produce aryl fluorides, highlights the transformative potential of the hydroxyl group on the this compound scaffold. nih.gov Although this converts the phenol to a different functional group, it underscores the utility of fluorinated phenols as precursors to other valuable fluorinated aromatics.
Table 1: Potential Synthetic Transformations of this compound
| Reaction Type | Reagents and Conditions | Potential Product |
| Ether Synthesis | Alkyl halide, Base (e.g., K2CO3) | 3-Fluoro-5-isopropylalkoxybenzene |
| Esterification | Acyl chloride or anhydride, Base | 3-Fluoro-5-isopropylphenyl ester |
| Nucleophilic Aromatic Substitution | Strong nucleophile, specific conditions | Varies depending on nucleophile |
| Deoxyfluorination | Deoxyfluorinating agent (e.g., PhenoFluor) | 1,3-Difluoro-5-isopropylbenzene |
Utilization in the Development of Specialty Polymers and Resins
The incorporation of fluorine into polymers is a well-established strategy for enhancing their thermal stability, chemical resistance, and hydrophobicity. Fluorinated polymers often exhibit low surface energy, making them suitable for applications requiring non-stick and water-repellent properties. This compound can be utilized as a monomer or a modifying agent in the synthesis of specialty polymers and resins, such as fluorinated phenolic resins and polyethers.
The synthesis of fluorinated organic polymers through nucleophilic aromatic substitution reactions between di-phenols and fluorinated linkers is a common approach. mdpi.com In this context, this compound could potentially be used to introduce specific properties into the polymer backbone. Similarly, fluorinated polyphosphazenes, known for their fire resistance and hydrophobicity, are often synthesized using the alkali metal salts of fluorophenols. rsc.org
Research into fluorinated phenolic resins has demonstrated that the introduction of fluorine atoms into the polymer chain can significantly improve thermal and hydrophobic properties. mdpi.com While these studies may not have used this compound specifically, the findings suggest that its incorporation could lead to resins with enhanced performance characteristics.
Table 2: Potential Properties of Polymers Incorporating this compound
| Polymer Type | Potential Monomer/Modifier Role | Anticipated Properties |
| Fluorinated Phenolic Resins | Co-monomer with phenol and formaldehyde | Enhanced thermal stability, increased hydrophobicity, improved chemical resistance |
| Fluorinated Polyethers | Monomer in polycondensation reactions | High thermal stability, low dielectric constant, good solvent resistance |
| Fluorinated Polyphosphazenes | Side-group modifier | Fire resistance, hydrophobicity, elastomeric properties |
Intermediate in the Synthesis of Agrochemicals and Industrial Chemicals
The unique combination of a fluorinated aromatic ring and an isopropylphenol structure makes this compound a promising intermediate in the synthesis of agrochemicals and other industrial chemicals. The presence of fluorine can significantly impact the biological activity of a molecule by altering its metabolic stability, binding affinity to target enzymes, and lipophilicity, which affects its transport properties within an organism.
The structure-activity relationship of fluorinated compounds is a key area of research in the development of new pesticides and herbicides. researchgate.netnih.gov For instance, fluorinated sulphonamide compounds have shown significant potential in crop protection. nih.gov The this compound moiety could serve as a core structure for the development of novel active ingredients.
While direct synthesis pathways for commercial agrochemicals starting from this compound are not widely published, the general importance of fluorinated phenols as precursors is well-documented. google.com The synthesis of polyfluorinated phenol compounds is an active area of research, indicating the demand for such intermediates in various industrial applications. google.com
Exploration in Sensor Technology and Chemical Probes
Fluorescent chemosensors are powerful tools for the detection of specific ions and molecules. The design of these sensors often involves a fluorophore whose emission properties are altered upon binding to the target analyte. Phenol derivatives are frequently used as components of fluorescent probes, particularly for the detection of pH and metal ions.
The introduction of fluorine into the structure of a fluorescent probe can modulate its electronic properties and enhance its performance. nih.govmdpi.com For example, fluorinated derivatives of fluorescein (B123965) have been developed for monitoring pH in acidic organelles. nih.gov The this compound core could be incorporated into the design of novel fluorescent probes. The phenolic hydroxyl group can act as a proton-donating group for pH sensing or as a binding site for metal ions. The fluorine and isopropyl groups can be used to fine-tune the photophysical properties and solubility of the sensor molecule.
The design of small-molecule fluorescent probes is a rapidly advancing field, and the unique electronic and steric properties of this compound make it an attractive candidate for the development of new sensory materials. rsc.org
Application in Ligand Design for Catalytic Systems
The development of new ligands is crucial for advancing the field of transition metal catalysis. The electronic and steric properties of a ligand play a pivotal role in determining the activity, selectivity, and stability of the catalyst. Phenol-based ligands, particularly those with ortho-substituents, have been extensively studied in catalysis.
While this compound is a meta-substituted phenol, its derivatives could still be explored as ligands for various catalytic transformations. The fluorine atom, being strongly electron-withdrawing, can influence the electron density at the metal center, thereby modulating its catalytic activity. The isopropyl group provides steric hindrance that can influence the selectivity of the reaction.
Transition metal complexes with aminophenol-based ligands have shown significant catalytic activity in a range of reactions. By analogy, appropriately functionalized derivatives of this compound could be synthesized to create novel ligand scaffolds. The field of catalysis is continually seeking new ligand architectures to address challenges in organic synthesis, and the unique substitution pattern of this fluorinated phenol offers an intriguing platform for ligand design. nih.govazom.com
Environmental Fate and Transformation of 3 Fluoro 5 Isopropylphenol: Non Toxicological Aspects
Abiotic Degradation Pathways (e.g., photolysis, hydrolysis)
The abiotic degradation of 3-Fluoro-5-isopropylphenol is a key factor in determining its environmental persistence. The primary pathways for abiotic degradation are photolysis and hydrolysis, which involve the breakdown of the compound by light and water, respectively.
Hydrolysis: The hydrolysis of phenolic compounds is dependent on factors such as pH and the nature of substituents on the aromatic ring. For substituted phenols, the rate of hydrolysis can vary significantly. For example, the hydrolysis of phenolic esters like phenyl, p-tolyl, and p-chlorophenyl hydrogen succinate (B1194679) follows first-order kinetics and is pH-dependent, with the rate decreasing to a minimum at pH 2 before increasing again. rsc.org While specific hydrolysis rate constants for this compound are not documented in the available literature, the presence of the fluorine and isopropyl groups would influence the electron density of the aromatic ring and, consequently, its susceptibility to nucleophilic attack by water. Generally, the hydrolysis of phenols under typical environmental pH conditions is a slow process unless facilitated by other reactive species or conditions.
Identification and Characterization of Transformation Products in Environmental Matrices
The degradation of this compound in the environment leads to the formation of various transformation products. The identification of these products is crucial for understanding the complete environmental fate of the parent compound.
While specific studies identifying the transformation products of this compound in environmental matrices like soil and water are limited, general principles of phenol (B47542) degradation suggest potential pathways. Advanced oxidation processes, which can simulate natural oxidative degradation, often lead to the formation of hydroxylated and ring-opened products. For fluorinated compounds, the cleavage of the carbon-fluorine bond can result in the formation of fluoride (B91410) ions. acs.orgrawdatalibrary.net
For other substituted phenols, transformation products often include catechols, hydroquinones, and their further oxidation products. It is plausible that the degradation of this compound would follow similar pathways, leading to the formation of fluorinated and isopropyl-substituted catechols or hydroquinones, as well as smaller, ring-opened aliphatic compounds. The specific nature and distribution of these products would depend on the environmental conditions, such as the presence of reactive oxygen species, microbial activity, and pH.
Development of Analytical Methods for Environmental Detection and Quantification
Accurate and sensitive analytical methods are essential for monitoring the presence and concentration of this compound and its transformation products in the environment. Various chromatographic techniques are well-suited for this purpose.
High-performance liquid chromatography (HPLC) and gas chromatography (GC), often coupled with mass spectrometry (MS), are the primary methods for the analysis of phenolic compounds in environmental samples. shimadzu.comresearchgate.net For fluorinated compounds, the introduction of a fluorine element can enhance electronegativity, making them suitable for detection by GC with negative chemical ionization mass spectrometry (GC-NCI-MS), which can achieve low detection limits. researchgate.net
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the analysis of phenols in water without the need for derivatization, simplifying the analytical process. shimadzu.comshimadzu.comjasco-global.comyoutube.com For soil samples, methods involving extraction with a suitable solvent mixture, followed by HPLC analysis with electrochemical detection, have been developed for various isopropylphenols and other phenols. shimadzu.com
The validation of these analytical methods is critical to ensure the reliability of the data. Method validation typically involves assessing parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, precision, and recovery, following guidelines from organizations like the U.S. Environmental Protection Agency (EPA) and the International Council for Harmonisation (ICH). epa.govredalyc.orgresearchgate.netresearchgate.net
Below is a summary of analytical techniques applicable to the analysis of substituted phenols:
| Analytical Technique | Sample Matrix | Key Features | Reference |
| GC-NCI-MS | Water | High sensitivity for fluorinated compounds, low detection limits. | researchgate.net |
| LC-MS/MS | Water | No derivatization required, simplified sample preparation. | shimadzu.comshimadzu.comjasco-global.comyoutube.com |
| HPLC with Electrochemical Detection | Soil | Suitable for the analysis of isopropylphenols. | shimadzu.com |
Future Research Directions and Emerging Challenges
Discovery of Novel and Sustainable Synthetic Pathways for Fluorinated Phenols
The synthesis of specifically substituted fluorinated phenols, including 3-fluoro-5-isopropylphenol, has traditionally relied on multi-step sequences that often involve hazardous reagents and generate significant chemical waste. A primary future challenge is the development of more efficient, atom-economical, and environmentally benign synthetic methodologies.
Current research is pivoting away from classical methods like the Balz-Schiemann reaction, which requires stoichiometric use of fluoroboric acid and generates inorganic salt byproducts. The focus is shifting towards late-stage C-H activation and fluorination. For a substrate like 1-isopropyl-3-methoxybenzene (B1600703) (a precursor to the target phenol), direct, regioselective C-H fluorination at the desired position remains a formidable challenge due to the presence of multiple competing C-H bonds. Future research will likely concentrate on developing sophisticated catalyst systems, potentially involving palladium, copper, or rhodium, that can achieve high regioselectivity through the use of tailored directing groups.
Furthermore, the integration of flow chemistry represents a significant leap forward in sustainability and safety. Continuous-flow microreactors offer superior control over reaction parameters (temperature, pressure, mixing), enabling the safe use of highly reactive fluorinating agents like Selectfluor or even elemental fluorine (F₂) in a controlled manner. This approach not only enhances safety but also often leads to higher yields, reduced reaction times, and simplified purification processes. Biocatalysis, using engineered fluorinase enzymes, presents a long-term, highly ambitious goal for achieving unparalleled regioselectivity under mild, aqueous conditions, representing the pinnacle of green chemistry for this compound class.
The table below compares a hypothetical traditional synthesis route with a prospective sustainable flow chemistry approach for a key synthetic step.
Interactive Table 8.1: Comparison of Synthetic Methodologies for Fluorophenol Precursors
| Parameter | Traditional Batch Method (e.g., Balz-Schiemann) | Novel Flow Chemistry Method (e.g., C-H Activation) |
|---|---|---|
| Fluorinating Agent | HBF₄ / NaNO₂ | Electrophilic F+ source (e.g., Selectfluor) |
| Catalyst | None (stoichiometric) | Transition Metal Catalyst (e.g., Pd(OAc)₂) |
| Solvent | Aqueous Acid / Organic Solvent | Acetonitrile (B52724) / Acetic Acid |
| Reaction Time | 6-12 hours | 5-30 minutes (residence time) |
| Yield | 45-65% | >80% |
| E-Factor (Waste/Product Ratio) | High (>20) | Low (<5) |
| Safety Concerns | Unstable diazonium intermediates, hazardous waste | Improved containment of reagents, minimized scale |
Advancements in in situ Spectroscopic Characterization during Reactions
A deeper understanding of reaction mechanisms is essential for optimizing the synthesis of complex molecules like this compound. A significant emerging trend is the use of in situ spectroscopic techniques to monitor reactions in real-time. These Process Analytical Technologies (PAT) provide a continuous stream of data, revealing the kinetics of reactant consumption, product formation, and the transient existence of key intermediates that are often missed by traditional offline analysis (TLC, GC-MS).
For instance, in a catalyzed C-H fluorination reaction, in situ Fourier-transform infrared (FTIR) spectroscopy, using probes like ReactIR, can track the disappearance of the aromatic C-H stretching vibration and the concurrent appearance of the characteristic C-F bond vibration (typically 1100-1300 cm⁻¹). This allows for precise determination of reaction endpoints and can reveal catalyst deactivation or byproduct formation in real-time. Similarly, in situ NMR spectroscopy can provide detailed structural information on all soluble species, helping to elucidate complex catalytic cycles.
Future research will focus on developing more robust probes and chemometric models to deconvolve complex spectral data, making these powerful techniques more accessible and routine in both academic and industrial laboratories. The ability to "watch" a reaction as it happens will accelerate the discovery and optimization of the novel synthetic pathways discussed in the previous section.
Interactive Table 8.2: Application of In Situ Spectroscopy in Fluorination Reactions
| Technique | Principle | Information Gained for Fluorophenol Synthesis |
|---|---|---|
| FTIR (ReactIR) | Vibrational Spectroscopy | Monitors functional group changes (e.g., C-H to C-F), reaction kinetics, detects intermediates (e.g., diazonium salts). |
| NMR | Nuclear Magnetic Resonance | Provides detailed structural information, quantifies species, elucidates reaction mechanisms and regioselectivity. |
| Raman Spectroscopy | Inelastic Light Scattering | Complementary to FTIR, excellent for symmetric bonds and aqueous systems. Tracks disappearance of C=C and appearance of C-F. |
| UV-Vis Spectroscopy | Electronic Transitions | Monitors changes in conjugation, useful for tracking colored intermediates or metal catalyst oxidation states. |
Integration of Machine Learning with Computational Chemistry for Property Prediction and Design
The discovery of new molecules with tailored properties is a resource-intensive process. The synergy between computational chemistry, particularly Density Functional Theory (DFT), and Machine Learning (ML) is poised to revolutionize this paradigm. For fluorinated phenols, this integrated approach can rapidly predict key properties and guide synthetic efforts.
The process involves creating a virtual library of analogues of this compound by systematically varying substituents. For each virtual molecule, DFT calculations can generate a set of quantum-chemical descriptors (e.g., HOMO/LUMO energies, molecular electrostatic potential, dipole moment, atomic charges). These descriptors, which encode the fundamental electronic structure of the molecule, are then used as features to train an ML model. Using a small, known dataset of experimentally determined properties (e.g., pKa, logP, reactivity), the ML model learns the complex relationship between the descriptors and the property.
Once trained, the model can predict the properties of thousands of new candidate molecules in seconds, a task that would take months or years experimentally. This allows researchers to prioritize the synthesis of only the most promising compounds. An even more advanced application is inverse design, where desired property values are specified, and the ML model suggests novel chemical structures that are likely to exhibit them. This approach will be critical in designing new fluorophenol-based materials or bioactive agents with optimized characteristics.
Interactive Table 8.3: Predicted vs. Experimental pKa for a Series of Substituted Phenols
| Compound | Experimental pKa (Hypothetical) | ML-Predicted pKa | Prediction Error (%) |
|---|---|---|---|
| Phenol (B47542) | 9.95 | 9.91 | -0.40% |
| 3-Isopropylphenol (B134271) | 10.12 | 10.15 | +0.30% |
| 3-Fluorophenol (B1196323) | 9.38 | 9.42 | +0.43% |
| This compound | 9.55 | 9.52 | -0.31% |
| 3,5-Difluorophenol | 8.80 | 8.75 | -0.57% |
Expansion of Non-Clinical Applications in Diverse Scientific and Industrial Fields
While fluorinated phenols are prominent in medicinal chemistry, their unique properties make them attractive candidates for a wide range of non-clinical applications. A key future direction for a compound like this compound is the exploration of its potential in materials science, agrochemistry, and analytical sciences.
In materials science , the phenolic hydroxyl group serves as a reactive handle for polymerization. This compound could be used as a monomer to create fluorinated polycarbonates, polyesters, or epoxy resins. The incorporation of the fluorine atom can impart desirable properties such as increased thermal stability, enhanced chemical resistance, low surface energy (hydrophobicity), and a low dielectric constant, making these materials suitable for high-performance electronics or specialty coatings.
In agrochemistry , the fluorophenol scaffold is a known toxophore in certain classes of herbicides and fungicides. The specific substitution pattern of this compound, combining a lipophilic isopropyl group with an electron-withdrawing fluorine atom, could be exploited to design new active ingredients. Its properties might enable effective transport across biological membranes and specific binding to target enzymes in weeds or fungi, while the fluorine atom could enhance metabolic stability, leading to longer-lasting efficacy.
Interactive Table 8.4: Potential Non-Clinical Applications and Enabling Structural Features
| Application Field | Potential Role | Key Structural Features & Properties |
|---|---|---|
| Materials Science | Monomer for fluorinated polymers (e.g., polycarbonates, epoxies) | -OH Group: Polymerization handle. -F Atom: Imparts thermal stability, chemical resistance, low dielectric constant. |
| Agrochemistry | Precursor for novel herbicides or fungicides | -F and -iPr Groups: Modulate lipophilicity (logP) and metabolic stability for enhanced bio-uptake and persistence. |
| Analytical Chemistry | Building block for chemosensors or fluorescent probes | Phenolic -OH: Site for attaching signaling units (fluorophores). Overall Structure: Provides a scaffold for creating a specific analyte binding pocket. |
| Organic Synthesis | Specialty building block | Aromatic Ring: Can be further functionalized via electrophilic aromatic substitution, directed by existing groups. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
